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Cadmium(1+), hydroxy-

Cat. No.: B14602965
CAS No.: 59792-78-8
M. Wt: 130.43 g/mol
InChI Key: HUKFCVYEXPZJJZ-UHFFFAOYSA-N
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Description

Overview of Cadmium(1+), hydroxy- as a Fundamental Chemical Entity

Cadmium(1+), hydroxy- (CdOH) is a monovalent cadmium species that exists as a radical, a molecule with an unpaired electron. aip.orgdntb.gov.ua Unlike the more common and stable cadmium(II) hydroxide (B78521), Cd(OH)₂, hydroxocadmium(I) is highly reactive and not found as a stable compound under ordinary conditions. aip.orgdntb.gov.ua Its existence has been confirmed primarily through spectroscopic studies, particularly Electron Spin Resonance (ESR), in controlled environments such as inert gas matrices at cryogenic temperatures. aip.orgdntb.gov.ua

The chemical identity of Cadmium(1+), hydroxy- is officially recognized with the CAS Registry Number 59792-78-8 and the DTXSID DTXSID00332171, which underscores its status as a distinct, albeit transient, chemical species. epa.govchemsrc.com Theoretical studies complement experimental findings, providing insights into its electronic structure and properties. dntb.gov.ua

Contextual Significance of Hydroxocadmium(I) in Aqueous and Complex Systems

While not a persistent species, the transient nature of hydroxocadmium(I) does not diminish its potential importance in various chemical and biological systems. In aqueous environments, the hydrolysis of the cadmium ion (Cd²⁺) is a well-documented process leading to the formation of various cadmium(II) hydroxy complexes. cdnsciencepub.comiwaponline.com It is within these complex reaction pathways that short-lived intermediates like CdOH may play a role.

The formation of monohydroxylated cadmium species has been observed to increase with pH in certain conditions, although the divalent cadmium ion generally remains the predominant species. wisconsin.edu The potential for CdOH to act as an intermediate is also considered in the context of adsorption processes on various materials, where it may influence the surface interactions of cadmium. researchgate.netresearchgate.netgrafiati.com For instance, some studies have suggested that CdOH⁺ may be a preferable species for adsorption on certain surfaces compared to the Cd²⁺ ion. researchgate.net

Interdisciplinary Research Perspectives on Cadmium(1+), hydroxy-

The study of hydroxocadmium(I) necessitates an interdisciplinary approach, drawing from physical chemistry, theoretical chemistry, and environmental science.

Spectroscopic Characterization: The primary experimental evidence for the existence of CdOH comes from advanced spectroscopic techniques. Electron Spin Resonance (ESR) spectroscopy has been instrumental in identifying and characterizing the ¹¹¹CdOH and ¹¹³CdOH radicals when trapped in neon and argon matrices at extremely low temperatures (4 K). aip.orgdntb.gov.ua These studies provide crucial data on the magnetic properties and electronic structure of the molecule.

Theoretical and Computational Chemistry: Theoretical calculations are vital for understanding the properties of such a transient species. These studies can predict molecular geometries, vibrational frequencies, and other spectroscopic parameters, which can then be compared with experimental data. dntb.gov.ua Computational models also help to elucidate the potential reaction pathways and intermediates in cadmium-containing systems.

Environmental and Materials Science: In environmental science, understanding the full speciation of cadmium, including transient forms like CdOH, is important for accurately modeling its transport and fate in natural systems. researchgate.netresearchgate.netgrafiati.com In materials science, the interaction of cadmium species with various surfaces is of interest for developing new adsorbents and remediation technologies. researchgate.netresearchgate.netgrafiati.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CdH2O B14602965 Cadmium(1+), hydroxy- CAS No. 59792-78-8

Properties

CAS No.

59792-78-8

Molecular Formula

CdH2O

Molecular Weight

130.43 g/mol

IUPAC Name

cadmium;hydrate

InChI

InChI=1S/Cd.H2O/h;1H2

InChI Key

HUKFCVYEXPZJJZ-UHFFFAOYSA-N

Canonical SMILES

O.[Cd]

Origin of Product

United States

Formation and Equilibrium Chemistry of Cadmium 1+ , Hydroxy

Hydrolysis of Cadmium(II) Ions and Cadmium(1+), hydroxy- Generation

In aqueous solutions, the cadmium(II) ion (Cd²⁺) exists as a hydrated species, [Cd(H₂O)₆]²⁺. The acidic nature of these hydrated ions leads to a series of hydrolysis reactions where water molecules successively deprotonate to form various hydroxo complexes. The initial and most fundamental of these reactions results in the formation of Cadmium(1+), hydroxy-.

Fundamental Hydrolysis Reactions Leading to CdOH⁺

The generation of CdOH⁺ is the first step in the hydrolysis of the aquated cadmium(II) ion. This process involves the dissociation of a proton from a coordinated water molecule, as illustrated by the following equilibrium reaction:

Cd²⁺ + H₂O ⇌ CdOH⁺ + H⁺

The equilibrium for this reaction is characterized by the first hydrolysis constant, *K₁₁, which is often expressed in its logarithmic form, log *K₁₁. This constant is a critical parameter for predicting the concentration of CdOH⁺ under given conditions. Various studies have determined the value of log *K₁₁, with critically evaluated data suggesting a value of approximately -10.08 at infinite dilution and 25°C. cost-nectar.eu

pH Dependence of Cadmium(1+), hydroxy- Formation and Predominance

The formation and concentration of CdOH⁺ are strongly dependent on the pH of the solution. In acidic to near-neutral conditions (pH < 7.5), the predominant species is the free hydrated Cd²⁺ ion. researchgate.net As the pH increases into the alkaline range, the hydrolysis reaction is driven forward, leading to an increased concentration of CdOH⁺. researchgate.net

The concentration of CdOH⁺ reaches its maximum in the pH range of approximately 9 to 10. researchgate.netresearchgate.net Beyond this pH, further hydrolysis leads to the formation of higher-order hydroxo complexes such as cadmium hydroxide (B78521) [Cd(OH)₂], and the relative concentration of CdOH⁺ begins to decrease. researchgate.net Speciation diagrams, which plot the relative abundance of different cadmium species as a function of pH, visually demonstrate this relationship, showing CdOH⁺ as a significant species in moderately alkaline environments. researchgate.netresearchgate.net

Influence of Ionic Strength on Hydrolysis Equilibria

The ionic strength of the aqueous medium can influence the equilibrium of cadmium hydrolysis. Changes in ionic strength affect the activity coefficients of the ions involved in the equilibrium, which in turn can alter the measured stability constants of the hydroxo complexes. Generally, an increase in ionic strength can lead to a decrease in the values of the proton-ligand and metal-ligand stability constants. chemijournal.com This effect is a crucial consideration when applying laboratory-derived equilibrium constants to natural water systems, which often have complex and variable ionic compositions. For instance, Marcus (1957) studied the hydrolysis of cadmium in solutions with a constant ionic strength of 3 M NaClO₄ and reported a value for log *K₁₁ of -9.2 ± 0.2, which differs from the value at infinite dilution. scispace.com

Aqueous Speciation of Cadmium and the Role of Cadmium(1+), hydroxy-

Cadmium(1+), hydroxy- is one of several mononuclear hydroxo complexes that constitute the aqueous speciation of cadmium in the absence of other complexing ligands. Understanding the distribution among these species and the influence of other ligands is essential for a complete picture of cadmium's environmental chemistry.

Equilibrium Distribution Among Mononuclear Hydroxo-Complexes [e.g., Cd(OH)₂ (aq), Cd(OH)₃⁻, Cd(OH)₄²⁻]

As the pH of a cadmium-containing solution increases, a series of mononuclear hydroxo complexes are formed sequentially. Following the formation of CdOH⁺, further deprotonation of coordinated water molecules leads to the formation of dissolved cadmium hydroxide [Cd(OH)₂ (aq)], and the anionic species trihydroxocadmate [Cd(OH)₃⁻] and tetrahydroxocadmate [Cd(OH)₄²⁻]. cdnsciencepub.com

The equilibrium reactions and their corresponding stability constants (log *K) at infinite dilution and 25°C are summarized in the table below. cost-nectar.eu

Equilibrium Reactionlog *K
Cd²⁺ + H₂O ⇌ CdOH⁺ + H⁺-10.08
Cd²⁺ + 2H₂O ⇌ Cd(OH)₂ + 2H⁺-20.35
Cd²⁺ + 3H₂O ⇌ Cd(OH)₃⁻ + 3H⁺< -33.3
Cd²⁺ + 4H₂O ⇌ Cd(OH)₄²⁻ + 4H⁺-47.35

The distribution of these species is highly pH-dependent. While CdOH⁺ is predominant in the pH range of 9 to 10, Cd(OH)₂ becomes the major dissolved species at a higher pH, around 11.5. researchgate.net At even higher pH values, the anionic complexes Cd(OH)₃⁻ and Cd(OH)₄²⁻ become more significant. researchgate.netcdnsciencepub.com

Competition and Synergistic Effects of Other Inorganic Ligands (e.g., Cl⁻, CO₃²⁻, SO₄²⁻, PO₄³⁻) on CdOH+ Speciation

In natural waters, the speciation of cadmium is further complicated by the presence of various inorganic ligands that can form complexes with Cd²⁺. These ligands compete with hydroxide ions (OH⁻) for coordination with the cadmium ion, thereby influencing the formation of CdOH⁺.

The table below presents the logarithmic stability constants (log K) for the formation of some important cadmium complexes with these inorganic ligands.

LigandComplexlog K
Cl⁻CdCl⁺1.98
CdCl₂2.58
CO₃²⁻CdCO₃4.2
SO₄²⁻CdSO₄2.3
PO₄³⁻CdPO₄⁻7.6

Note: Stability constants can vary with ionic strength and temperature.

The presence of these ligands will shift the speciation of cadmium away from the simple hydrolysis products. For instance, in waters with high carbonate alkalinity, cadmium carbonate complexes may predominate over CdOH⁺ even at alkaline pH values. Therefore, accurate modeling of cadmium speciation in natural systems requires consideration of the concentrations of all significant inorganic ligands and their respective complex formation constants.

Speciation in Mixed Solvent Systems

The presence of organic solvents in aqueous systems can significantly alter the speciation of metal ions, including the formation of hydroxo complexes like Cadmium(1+), hydroxy-. The stability of such complexes is influenced by changes in the dielectric constant of the medium, the solvating properties of the organic co-solvent, and the disruption of the water's hydrogen-bonding network.

Research on the stability of cadmium(II) complexes with glycinate (B8599266) ions in dimethyl sulfoxide (B87167) (DMSO)-water mixtures has shown that the stability of the complexes increases with a higher concentration of DMSO. orscience.ru This is attributed to the weakening of the solvate state of the ligand in the mixed solvent. orscience.ru Similarly, studies on the formation of cadmium chloride complexes in water-ethyl alcohol mixtures have demonstrated that the composition of the solvent has a notable effect on the formation constants of the complexes. While direct studies on the speciation of Cadmium(1+), hydroxy- in various mixed solvent systems are not extensively documented in the reviewed literature, these findings suggest that the equilibrium of its formation would also be sensitive to the presence and nature of organic co-solvents. It is anticipated that changes in solvent composition will shift the hydrolysis equilibria of cadmium, thereby affecting the concentration and stability of the Cadmium(1+), hydroxy- species.

Thermodynamics of Cadmium(1+), hydroxy- Formation

The formation of Cadmium(1+), hydroxy- is governed by thermodynamic principles, with the formation constants, enthalpy, and entropy changes providing critical insights into the spontaneity and stability of this complex.

Determination and Critical Evaluation of Formation Constants

The formation of Cadmium(1+), hydroxy- from the hydrolysis of the cadmium ion can be represented by the following equilibrium:

Cd²⁺ + H₂O ⇌ CdOH⁺ + H⁺

The equilibrium constant for this reaction, often denoted as *K₁ or as a hydrolysis constant, is a measure of the tendency of the cadmium ion to hydrolyze and form the CdOH⁺ complex. The determination of this formation constant has been the subject of numerous studies, employing various experimental techniques such as potentiometry and spectroscopy.

Critically evaluated compilations of stability constants provide a reliable basis for understanding the formation of Cadmium(1+), hydroxy-. A comprehensive review by the NECTAR COST Action project presents a selection of recommended values for the hydrolysis constants of cadmium at 298 K and infinite dilution. cost-nectar.eu These values, derived from various authoritative sources, are summarized in the table below.

Equilibrium Reactionlog K (Baes and Mesmer, 1976)log K (Powell et al., 2011)log K (Brown and Ekberg, 2016)
Cd²⁺ + H₂O ⇌ CdOH⁺ + H⁺-10.08-9.80 ± 0.10-9.81 ± 0.10

The consistency in the more recent evaluations by Powell et al. (2011) and Brown and Ekberg (2016) suggests a well-established value for the first hydrolysis constant of cadmium. cost-nectar.eu These values are crucial for accurately modeling the speciation of cadmium in aqueous environments. The experimental determination of these constants often involves potentiometric titrations, where changes in pH are monitored as a base is added to a solution of a cadmium salt. rjpbcs.comasianpubs.orgyoutube.comhakon-art.com

Standard Enthalpy and Entropy Changes Associated with Cadmium(1+), hydroxy- Formation

For the related solid compound, cadmium hydroxide (Cd(OH)₂), the standard molar entropy (S⦵₂₉₈) is 96 J·mol⁻¹·K⁻¹, and the standard enthalpy of formation (ΔfH⦵₂₉₈) is -561 kJ·mol⁻¹. wikipedia.org While these values pertain to the solid phase, they provide a thermodynamic context for the cadmium-hydroxide system. The formation of metal-hydroxo complexes in aqueous solution is typically influenced by a balance between the enthalpy change from the metal-ligand bond formation and the entropy changes associated with the release of water molecules from the metal's hydration sphere and the ordering of the solvent around the charged species. nih.govlibretexts.org

Solubility-Product Relationships and Dissolution Equilibria Involving CdOH⁺

The formation of Cadmium(1+), hydroxy- is intrinsically linked to the solubility of cadmium hydroxide, Cd(OH)₂. The dissolution of solid cadmium hydroxide in water is not a simple process and involves several equilibria, including the formation of various hydroxo complexes.

The fundamental dissolution equilibrium for Cd(OH)₂ is:

Cd(OH)₂(s) ⇌ Cd²⁺(aq) + 2OH⁻(aq)

Cd²⁺(aq) + OH⁻(aq) ⇌ CdOH⁺(aq)

The presence of this equilibrium means that the dissolution of Cd(OH)₂ is pH-dependent. In acidic solutions, the hydroxide ions are consumed, shifting the dissolution equilibrium to the right and increasing the solubility of Cd(OH)₂. wikipedia.org As the pH increases, the concentration of OH⁻ increases, which would be expected to decrease the solubility due to the common ion effect. However, the formation of soluble hydroxo complexes, including CdOH⁺, can lead to an increase in the total dissolved cadmium concentration at higher pH values. nist.govcdnsciencepub.com

[Cd]total = [Cd²⁺] + [CdOH⁺] + [Cd(OH)₂ (aq)] + ...

The concentration of each species is related to the hydroxide ion concentration and the respective formation constants. Therefore, the solubility of Cd(OH)₂ exhibits a minimum at a certain pH and increases at both lower and higher pH values due to the formation of Cd²⁺ and soluble hydroxo complexes, respectively. nist.govresearchgate.net

Structural and Electronic Characterization of Cadmium 1+ , Hydroxy

Theoretical and Computational Investigations

Comprehensive theoretical and computational analyses specifically targeting the CdOH⁺ species are not widely reported in the scientific literature. General computational methods are frequently applied to cadmium-containing systems, but dedicated studies on the monovalent hydroxide (B78521) are scarce.

Ab Initio and Other Quantum Mechanical Approaches

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are another cornerstone of computational chemistry for studying molecular properties. researchgate.netrsc.orgrsc.orgnih.gov These approaches could provide a high level of theoretical accuracy for the properties of CdOH⁺. Investigations using methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a detailed understanding of electron correlation effects in this monovalent cadmium species. As with DFT, however, specific ab initio studies detailing the structural and electronic characteristics of isolated Cadmium(1+), hydroxy- have not been prominently published.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a key tool for understanding the behavior of ions in solution, including their hydration shells and dynamic properties. lammpstube.comresearchgate.netnih.govnih.govyoutube.com MD studies have been performed on the divalent cadmium ion (Cd²⁺) in aqueous solution, providing information on its coordination number and the structure of its hydration shells. lammpstube.comresearchgate.net However, specific MD simulations focusing on the behavior of the monovalent CdOH⁺ species in an aqueous environment, which would be crucial for understanding its stability and interactions in solution, are not found in the reviewed literature.

Spectroscopic Characterization of Cadmium(1+), hydroxy- and Related Complexes

Direct spectroscopic characterization of the Cadmium(1+), hydroxy- species is largely absent from the available scientific record. Spectroscopic techniques are extensively used to study cadmium complexes, but these studies predominantly focus on the Cadmium(II) oxidation state.

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) Analyses

X-ray Absorption Spectroscopy (XAS), which includes both XANES and EXAFS, is a powerful element-specific technique for determining the local geometric and electronic structure of a target atom. rruff.infonih.govresearchgate.netnih.govxrayabsorption.orgacademie-sciences.frnih.govnih.gov XANES provides information on the oxidation state and coordination geometry, while EXAFS reveals details about the bond distances and coordination numbers of neighboring atoms. While numerous studies have employed these techniques to characterize the coordination environment of Cd(II) in various materials and complexes, ufc.brrruff.infonih.govnih.gov there is no available XANES or EXAFS data specifically attributed to the Cadmium(1+), hydroxy- species. Such data, if obtained, would be invaluable for experimentally determining the Cd-O bond distance and the coordination environment of the cadmium ion in this specific monovalent hydroxide form.

Vibrational Spectroscopy (FT-IR, Raman) for Hydroxo-Group Identification and Coordination

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful and non-destructive tool for identifying the functional groups within a molecule and probing the nature of their chemical bonds. spectroscopyonline.comnih.gov These two techniques are complementary; FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which is particularly sensitive to vibrations of polar functional groups, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is more sensitive to non-polar bonds and symmetric vibrations. thermofisher.comyoutube.com In the context of Cadmium(1+), hydroxy-, these methods are crucial for confirming the presence of the hydroxo (-OH) group and elucidating its coordination environment with the cadmium ion.

The identification of the hydroxo-group is primarily achieved by observing its characteristic vibrational modes: the O-H stretching vibration (ν(O-H)), the Cadmium-O-H bending or deformation vibration (δ(Cd-O-H)), and the Cadmium-O stretching vibration (ν(Cd-O)). espublisher.comresearchgate.net

FT-IR Spectroscopy Findings:

Research on cadmium-containing hydroxo compounds provides well-defined spectral regions for these vibrations. The O-H stretching vibration typically appears as a strong, broad absorption band at higher wavenumbers, generally in the range of 3400-3600 cm⁻¹. espublisher.comnih.gov For instance, in cadmium hydroxide [Cd(OH)₂] thin films, a broad absorption band observed at 3436 cm⁻¹ is assigned to the O-H stretching mode. espublisher.com The involvement of the hydroxyl group in coordination with cadmium is evidenced by shifts in this band. When hydroxyl groups bind to cadmium ions, the O-H stretching band shifts to a lower wavenumber compared to the free O-H group, indicating a weakening of the O-H bond due to the metal-oxygen interaction. nih.gov

The bending and stretching modes involving the cadmium atom occur at lower frequencies. Strong bands in the lower wavenumber region, specifically at 915 cm⁻¹ and 856 cm⁻¹, have been associated with the Cd-OH bending vibration in Cd(OH)₂. espublisher.com Another absorption at 1454 cm⁻¹ has been attributed to Cd-O stretching. espublisher.com

The chemical environment surrounding the Cd-OH unit significantly influences the vibrational frequencies. Studies on cadmium hydroxyhalides, such as CdOHCl, show that the substitution of one hydroxyl group in Cd(OH)₂ with a halogen atom causes a shift in the OH stretching vibration to a lower frequency. cdnsciencepub.com This shift provides insight into the structural and electronic changes resulting from the altered coordination sphere of the cadmium ion.

Raman Spectroscopy Insights:

While FT-IR is highly effective for observing the polar O-H bond, Raman spectroscopy provides complementary data, particularly for the skeletal Cd-O vibrations. spectroscopyonline.com Although detailed Raman data for the specific Cadmium(1+), hydroxy- cation is not extensively documented, the principles of the technique allow for the characterization of symmetric vibrations and bonds within the coordination polyhedron that may be weak or inactive in the infrared spectrum. The combination of both techniques provides a more complete vibrational analysis of the compound. spectroscopyonline.com

The following table summarizes the characteristic vibrational frequencies for hydroxo-groups in cadmium compounds as identified by FT-IR spectroscopy from various research findings.

Vibrational Frequencies for Hydroxo-Groups in Cadmium Compounds (FT-IR)

Vibrational ModeTypical Wavenumber (cm⁻¹)Compound/ContextReference
O-H Stretching (ν(O-H))3436Cadmium hydroxide [Cd(OH)₂] espublisher.com
Bonded O-H Stretching3560Hydroxyl group bonded to Cadmium nih.gov
Cd-O Stretching (ν(Cd-O))1454Cadmium hydroxide [Cd(OH)₂] espublisher.com
Cd-OH Bending (δ(Cd-OH))915Cadmium hydroxide [Cd(OH)₂] espublisher.com
Cd-OH Bending (δ(Cd-OH))856Cadmium hydroxide [Cd(OH)₂] espublisher.com

Coordination Chemistry and Complexation Involving Cadmium 1+ , Hydroxy

Synthesis of Cadmium Hydroxide (B78521) Complexes

The synthesis of complexes containing the CdOH+ moiety is primarily achieved through the controlled hydrolysis of cadmium(II) precursors in the presence of carefully selected ligands. The nuclearity of the resulting complex, whether mononuclear or binuclear, is highly dependent on the synthetic route and the nature of the coordinating ligands.

Preparation Routes for Mononuclear and Binuclear Cadmium Hydroxide Complexes

Binuclear cadmium hydroxide complexes are the more commonly isolated and structurally characterized species. A general and effective method for their synthesis involves the reaction of a cadmium(II) salt, such as cadmium(II) perchlorate, with a slight excess of a hydroxide source in a non-aqueous solvent like acetonitrile (B52724). The presence of a chelating ligand is crucial to stabilize the resulting hydroxo-bridged structure.

For instance, the reaction of Cd(ClO₄)₂·6H₂O with one equivalent of a hydroxide source in the presence of N,N-bis(2-(methylthio)ethyl)-N-((6-neopentylamino-2-pyridyl)methyl)amine (bmnpa) yields the binuclear complex ((bmnpa)Cd)₂(μ-OH)₂₂. An alternative route to this complex involves the treatment of the pre-formed cadmium complex, (bmnpa)Cd(ClO₄)₂, with an equivalent of n-butyllithium followed by the addition of water. It is noteworthy that the direct reaction of the cadmium complex with water in the absence of a base does not yield the hydroxide derivative. acs.org

While stable, isolable mononuclear cadmium hydroxide complexes are less common, their existence in solution as part of an equilibrium with binuclear species has been established. For example, the binuclear complex (ebnpaCd)₂(μ-OH)₂₂, where ebnpa is N-2-(ethylthio)ethyl-N,N-bis((6-neopentylamino-2-pyridyl)methyl)amine, dissociates in acetonitrile to form a mononuclear species. nih.gov This equilibrium is influenced by factors such as concentration and temperature. Conductance measurements at low concentrations have confirmed the formation of the mononuclear species in solution. nih.gov

The thermodynamic parameters for the dissociation of the binuclear complex into its mononuclear counterpart have been determined through variable temperature studies, as detailed in the table below.

ParameterValue
ΔH°+31(2) kJ mol⁻¹
ΔS°+108(8) J mol⁻¹ K⁻¹
Thermodynamic data for the formation of the mononuclear [(ebnpa)Cd(OH)]⁺ species from the binuclear complex in acetonitrile. nih.gov

The positive enthalpy change indicates that the dissociation is an endothermic process, while the positive entropy change suggests that the formation of two separate mononuclear species from one binuclear species is entropically favored.

Ligand Design and Coordination Modes Influencing CdOH+ Units

The design of the supporting ligand plays a paramount role in determining the structure and stability of cadmium hydroxide complexes. Key features of the ligand, such as the nature of the donor atoms, the chelate ring size, and the presence of intramolecular hydrogen bond donors, can influence whether a mononuclear or binuclear species is formed.

Ligands that provide a suitable coordination geometry and electronic environment can stabilize the CdOH+ unit. For example, tetradentate tripodal ligands with an N₃S donor set have proven effective in supporting both mononuclear and binuclear cadmium hydroxide species. The presence of secondary hydrogen-bonding interactions within the ligand framework can further stabilize the complex. In the case of the mononuclear [(ebnpa)Cd(OH)]⁺ species, it is suggested that enhanced secondary hydrogen-bonding interactions involving the terminal Cd-OH moiety contribute to its stability in solution. nih.gov

Steric hindrance imparted by bulky substituents on the ligand can also be a strategy to favor the formation of mononuclear complexes by preventing the close approach of two cadmium centers required for the formation of a dihydroxo bridge.

Complexation with Specific Ligand Systems

The CdOH+ cation exhibits a rich coordination chemistry with a variety of ligand systems. The nature of the donor atoms in the ligand significantly influences the stability and structure of the resulting complexes.

Interactions with N,S-donor Ligands

As previously discussed, ligands containing a combination of nitrogen and sulfur donor atoms have been particularly successful in the synthesis of stable cadmium hydroxide complexes. The soft nature of the cadmium(II) ion leads to strong interactions with the soft sulfur donor atoms, while the harder nitrogen atoms complete the coordination sphere.

In the binuclear complex ((bmnpa)Cd)₂(μ-OH)₂₂, each cadmium center is coordinated by the N₃S donor set of the bmnpa ligand and two bridging hydroxide ions. acs.org The solid-state structure of this complex reveals a symmetric Cd₂(μ-OH)₂ core. acs.org Similarly, the ebnpa ligand, also featuring an N₃S donor set, forms a stable binuclear cadmium hydroxide complex. nih.gov These examples highlight the utility of N,S-donor ligands in stabilizing the hydroxocadmium core.

Chelation by Organic Ligands and Macromolecules

The CdOH+ moiety can also be chelated by various organic ligands containing oxygen and nitrogen donor atoms. Carboxylate groups, for instance, can coordinate to metal centers in several modes, including monodentate, bidentate chelate, and bridging fashions. The interaction of CdOH+ with carboxylate-containing ligands can lead to the formation of both simple mononuclear and more complex polynuclear structures.

The interaction of cadmium with macromolecules such as proteins is of significant biological interest. Cadmium ions are known to bind to proteins, often through interactions with amino acid side chains containing sulfhydryl (cysteine), carboxyl (aspartate, glutamate), and imidazole (B134444) (histidine) groups. While direct studies on the binding of the CdOH+ species to macromolecules are limited, it is plausible that this cation would interact with similar functional groups. For example, studies on the interaction of cadmium(II) chloride with lysozyme (B549824) and bovine serum albumin (BSA) have shown that cadmium can bind to these proteins and alter their secondary structure. rsc.orgbohrium.com The binding is often driven by hydrophobic forces and interactions with specific amino acid residues. rsc.orgbohrium.com It is conceivable that under physiological pH conditions, hydroxocadmium species could be involved in such interactions.

Formation of Polynuclear Hydroxocadmium Species

Under certain conditions, the hydrolysis of cadmium(II) can proceed beyond the formation of mononuclear and binuclear species to yield larger polynuclear hydroxocadmium clusters. The formation of these species is a complex process influenced by factors such as pH, cadmium concentration, and the presence of other coordinating or precipitating anions.

While the synthesis and structural characterization of discrete, high-nuclearity hydroxo-bridged cadmium clusters are not as well-documented as their mononuclear and binuclear counterparts, their existence is inferred from potentiometric and solubility studies of cadmium(II) hydrolysis. These studies suggest the formation of species such as [Cd₂(OH)]³⁺ and [Cd₄(OH)₄]⁴⁺ in aqueous solutions at appropriate pH values. The controlled hydrolysis of cadmium salts in the presence of carefully chosen templating or capping ligands could provide a synthetic route to isolating and characterizing these larger polynuclear structures. The study of such clusters is important for understanding the environmental and biological chemistry of cadmium.

Reactivity and Reaction Mechanisms of Cadmium 1+ , Hydroxy

Hydrolysis and Polymerization Mechanisms

In aqueous solutions, the cadmium(II) ion (Cd²⁺) undergoes hydrolysis, a process where it reacts with water molecules. This reaction leads to the formation of a series of mononuclear and polynuclear hydroxy complexes. The first step in this hydrolysis sequence is the formation of the Cadmium(1+), hydroxy- species (CdOH⁺).

The formation of CdOH⁺ can be represented by the following equilibrium reaction: Cd²⁺ + H₂O ⇌ CdOH⁺ + H⁺

The stability of this complex and other hydrolysis products is dependent on factors such as pH, temperature, and the ionic strength of the solution. Further hydrolysis can lead to the formation of additional species like Cd(OH)₂, Cd(OH)₃⁻, and Cd(OH)₄²⁻.

Under certain conditions, these mononuclear species can undergo polymerization to form polynuclear hydroxy complexes. The formation of these larger complexes is a critical step preceding the precipitation of solid cadmium hydroxide (B78521).

Reactions with Inorganic Acids and Bases

The Cadmium(1+), hydroxy- cation is an amphoteric species, meaning it can react with both acids and bases. Its behavior is intrinsically linked to the solubility equilibrium of cadmium hydroxide, Cd(OH)₂.

Reaction with Bases: When a strong base like sodium hydroxide (NaOH) is added, it increases the concentration of hydroxide ions (OH⁻). This promotes the further hydrolysis of CdOH⁺, leading to the precipitation of white cadmium hydroxide, Cd(OH)₂. libretexts.org CdOH⁺ + OH⁻ ⇌ Cd(OH)₂(s)

With weak bases like aqueous ammonia (B1221849), a similar precipitation of Cd(OH)₂ occurs initially. libretexts.orgchemguide.co.uk However, in the presence of excess ammonia, the precipitate redissolves. This is because ammonia acts as a ligand, replacing the hydroxide and water ligands to form the soluble tetraamminecadmium(II) complex ion, [Cd(NH₃)₄]²⁺. libretexts.orgchemguide.co.uk

ReagentObservationChemical Equation
Dilute Acid (e.g., H₂SO₄) Dissolution of Cd(OH)₂ precipitateCd(OH)₂(s) + 2H⁺(aq) → Cd²⁺(aq) + 2H₂O(l)
Strong Base (e.g., NaOH) Formation of white precipitateCd²⁺(aq) + 2OH⁻(aq) → Cd(OH)₂(s)
Aqueous Ammonia (limited) Formation of white precipitateCd²⁺(aq) + 2NH₃(aq) + 2H₂O(l) → Cd(OH)₂(s) + 2NH₄⁺(aq)
Aqueous Ammonia (excess) Dissolution of precipitateCd(OH)₂(s) + 4NH₃(aq) → [Cd(NH₃)₄]²⁺(aq) + 2OH⁻(aq)

Carbon Dioxide Reactivity of Cadmium Hydroxide Complexes

Cadmium hydroxide complexes exhibit reactivity towards carbon dioxide (CO₂). Research has shown that binuclear cadmium hydroxide complexes can react with CO₂ to yield cadmium carbonate complexes. rsc.orgacs.orgnih.gov For instance, a binuclear complex, ((bmnpa)Cd)₂(μ-OH)₂₂, reacts with CO₂ in anhydrous acetonitrile (B52724) to form a bridging carbonate complex, ((bmnpa)Cd)₂(μ-CO₃)₂. acs.orgnih.gov A similar reaction occurs with another complex, (ebnpaCd)₂(μ-OH)₂₂, which, upon treatment with CO₂, forms (ebnpaCd)₂(μ-CO₃)₂. rsc.orgnih.gov This reactivity highlights a potential pathway for the sequestration of CO₂ and the formation of stable cadmium carbonate phases in relevant chemical systems.

Mechanistic Studies of Adsorption and Surface Complexation Involving CdOH⁺

The adsorption of cadmium species onto the surfaces of minerals, particularly iron oxyhydroxides like goethite, is a key process controlling its mobility in the environment. bohrium.com The CdOH⁺ ion is often implicated as a significant species in these surface reactions.

Surface complexation can occur through two primary mechanisms: inner-sphere and outer-sphere complexation. researchgate.net

Outer-Sphere Complexation: The adsorbing ion retains its hydration shell and is bound to the surface primarily through electrostatic forces. researchgate.netyoutube.com There is at least one water molecule between the ion and the surface. youtube.com

Inner-Sphere Complexation: The ion loses part of its hydration shell and binds directly to the surface functional groups through stronger covalent or ionic bonds. researchgate.netyoutube.comwikipedia.org

Spectroscopic studies, such as Extended X-ray Adsorption Fine Structure (EXAFS), have provided strong evidence that cadmium adsorbs to iron oxyhydroxide minerals via inner-sphere complexation over a wide range of pH and cadmium concentrations. bohrium.com This direct bonding to the surface hydroxyl groups results in a more stable and less mobile form of adsorbed cadmium.

The adsorption of cadmium, including the CdOH⁺ species, onto mineral surfaces is highly dependent on pH. mtak.hu The surface of metal oxides possesses hydroxyl groups (S-OH) that can be protonated (S-OH₂⁺) at low pH or deprotonated (S-O⁻) at high pH. mtak.hu

Adsorption of Cd²⁺ or CdOH⁺ typically increases sharply with increasing pH. This is because as pH rises, the mineral surface becomes more negatively charged, increasing the electrostatic attraction for the positively charged cadmium species. Furthermore, the deprotonation of surface hydroxyl groups provides more available binding sites (S-O⁻) for the formation of inner-sphere complexes. The reaction can be conceptualized as an exchange between surface protons and the cadmium cation.

For example, the adsorption of Cd²⁺ onto a generic mineral surface can be represented as: S-OH + Cd²⁺ ⇌ S-OCd⁺ + H⁺

This type of proton-dependent reaction underscores the critical role of pH in controlling the extent of cadmium adsorption on environmental surfaces.

Precipitation and Dissolution Kinetics of Cadmium Hydroxides in Relation to CdOH⁺

The formation and dissolution of cadmium hydroxide, Cd(OH)₂, are key processes influenced by the presence of the CdOH⁺ intermediate. The solubility of Cd(OH)₂ is governed by several equilibria in solution, including the formation of CdOH⁺. nist.gov

The dissolution of solid Cd(OH)₂ can proceed through several pathways depending on the pH of the solution nist.gov:

In acidic solution: Cd(OH)₂(s) + H⁺ ⇌ CdOH⁺ + H₂O

In neutral solution: Cd(OH)₂(s) ⇌ Cd²⁺ + 2OH⁻

In alkaline solution: Cd(OH)₂(s) + OH⁻ ⇌ Cd(OH)₃⁻

Environmental Speciation and Geochemistry of Cadmium 1+ , Hydroxy

Environmental Factors Governing CdOH+ Speciation in Aquatic and Soil Systems

The distribution of cadmium among its various chemical forms, including the free divalent ion (Cd2+) and its hydroxylated complexes, is dictated by the surrounding environmental conditions. The chemical speciation of cadmium is a primary determinant of its mobility and bioavailability in natural ecosystems.

The hydrogen ion concentration (pH) is the master variable controlling cadmium speciation in aqueous environments. In acidic conditions, typically at a pH below 7, the predominant form of cadmium is the free divalent cadmium ion (Cd2+). researchgate.net As the pH increases and the solution becomes more alkaline, hydrolysis reactions occur, leading to the formation of various hydroxylated cadmium species.

The formation of Cadmium(1+), hydroxy- is the first step in the hydrolysis of Cd2+: Cd2+ + H2O ↔ CdOH+ + H+

With further increases in alkalinity, other species such as cadmium hydroxide (B78521) (Cd(OH)2), and to a lesser extent, anionic complexes like [Cd(OH)3]⁻ and [Cd(OH)4]²⁻ can form. researchgate.net While Cd2+ is often considered the most significant form, modeling analyses predict the formation of CdOH+ at very low but notable concentrations as pH rises. nih.gov For example, in one study, as pH was increased from 4 to approximately 7, the concentration of aqueous Cd2+ began to rapidly decrease above pH 5.5, which corresponds to the region where hydroxylated species like CdOH+ begin to form. In many natural groundwaters, between 55% and 90% of the total soluble cadmium exists as the Cd2+ ion, with the remainder existing as various inorganic and organic complexes, including CdOH+. mdpi.com

The transition from Cd2+ to CdOH+ and subsequently to Cd(OH)2 is a critical factor in cadmium's environmental behavior. While Cd2+ is highly mobile, the formation of CdOH+ is an intermediate step toward the precipitation of the less soluble cadmium hydroxide, which typically occurs at a pH above 8. researchgate.net The pH of the soil significantly impacts the distribution of cadmium species; a decrease in soil pH has been shown to increase the bioavailability of cadmium, while an increase in pH generally reduces its mobility and availability to plants. nih.gov

Cadmium Species Distribution as a Function of pH
pH RangePredominant Cadmium SpeciesGeneral MobilityReference
&lt; 7.0Cd2+High researchgate.net
7.0 - 8.0Cd2+, CdOH+Moderate to Decreasing researchgate.net
&gt; 8.0Cd(OH)2 (precipitate), CdOH+Low researchgate.net

Dissolved organic carbon (DOC), which includes substances like humic and fulvic acids, plays a crucial role in the mobility of heavy metals in soil and aquatic systems. aegean.gr DOC can form soluble organo-metallic complexes with cadmium, thereby increasing its concentration in the soil solution and enhancing its mobility. aegean.grneptjournal.com This complexation reduces the adsorption of cadmium onto soil surfaces by competing more effectively for the free metal ion. aegean.gr

The interaction between cadmium and DOC is also pH-dependent. At neutral pH values, DOC can be particularly influential in controlling the dissolution equilibria of metals in the soil solution. aegean.gr While studies often focus on the complexation of the Cd2+ ion, these interactions are significant in the same pH range where CdOH+ formation occurs. The formation of Cd-DOC complexes can enhance the transport of cadmium through the soil profile, potentially leading to groundwater contamination. neptjournal.comresearchgate.net Colloidal matter, which includes fine mineral particles and organic macromolecules, can also sorb cadmium species and facilitate their transport through porous media, acting as a carrier for contaminants that would otherwise be immobile. usda.gov

Sorption and Transport Processes of Cadmium(1+), hydroxy-

The movement of CdOH+ through the environment is controlled by sorption processes, which involve its attachment to solid phases. These processes dictate whether the ion remains in solution and is transported with water flow or is retained within the soil or sediment matrix.

The adsorption of cadmium species onto environmental surfaces is a key process that limits their mobility. clu-in.org The primary mechanisms for the removal of cadmium ions from aqueous solutions include ion exchange, surface complexation, and precipitation. nih.gov

Ion Exchange: Cations like Cd2+ and CdOH+ can exchange with other cations (e.g., Ca2+, Mg2+, H+) held on the negatively charged surfaces of clay minerals and organic matter.

Surface Complexation: Cadmium ions can form direct chemical bonds (inner-sphere complexes) with functional groups on the surfaces of minerals like iron and manganese oxides. clu-in.org As pH increases, the surface of many minerals becomes more negatively charged, enhancing the adsorption of positively charged cations. The formation of CdOH+ itself may influence its adsorption behavior compared to the more strongly hydrated Cd2+ ion.

Precipitation: At higher pH and concentration levels, cadmium can precipitate as distinct mineral phases, such as cadmium hydroxide (Cd(OH)2) or cadmium carbonate (CdCO3), effectively removing it from the solution. nih.gov The formation of CdOH+ is a precursor to the precipitation of Cd(OH)2.

Engineered sorbents, such as biochar and modified magnetic nanoparticles, have been developed to enhance cadmium removal. These materials often possess a high surface area and numerous functional groups that provide active sites for cadmium adsorption through the mechanisms mentioned above. nih.govnih.gov

The rate and energetics of cadmium adsorption provide insight into the underlying mechanisms and feasibility of the process.

Kinetics: Adsorption kinetics describe the rate at which a solute is removed from the solution. Studies on cadmium adsorption frequently show an initial rapid uptake phase, followed by a slower approach to equilibrium. nih.govmdpi.com This process is often well-described by the pseudo-second-order kinetic model, which suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. semanticscholar.orgnih.govmdpi.com

Thermodynamics: Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are used to determine the spontaneity and nature of the adsorption process. A negative ΔG° value indicates a spontaneous process. The sign of ΔH° indicates whether the adsorption is exothermic (negative) or endothermic (positive). For cadmium adsorption on various materials, both exothermic and endothermic processes have been reported, depending on the specific adsorbent and environmental conditions. mdpi.comtubitak.gov.tr

Kinetic and Thermodynamic Parameters for Cadmium Adsorption on Various Sorbents
AdsorbentKinetic ModelThermodynamic Nature (ΔG°)Enthalpy (ΔH°)Reference
Amberlyst 15 ResinPseudo-second-orderSpontaneousExothermic tubitak.gov.tr
Saccharum arundinaceum StemPseudo-second-orderSpontaneousExothermic semanticscholar.org
Functionalized ChitosanPseudo-second-orderSpontaneousEndothermic nih.gov
Activated BiocharPseudo-second-orderSpontaneousEndothermic mdpi.com
Dopamine-Modified Magnetic Nano-AdsorbentNot specifiedSpontaneousEndothermic nih.gov

Soil column experiments are used to simulate the movement of contaminants through the soil profile under controlled conditions. nih.gov These studies are essential for assessing the leaching potential of cadmium and the risk it poses to groundwater. The mobility of cadmium in soil is inversely related to its adsorption; stronger adsorption leads to lower mobility and reduced leaching. nih.gov

The pH of the soil and the infiltrating solution is a critical factor. Column leaching experiments have demonstrated that lower pH conditions enhance the mobilization of cadmium. rsc.org Conversely, increasing the soil pH, for instance through the application of amendments like biochar, significantly decreases the extractability and leaching of cadmium. nih.gov This reduction in mobility at higher pH is directly linked to the speciation of cadmium, including the formation of CdOH+ and its enhanced sorption, as well as the potential for precipitation of cadmium hydroxide at sufficiently high pH. nih.gov The flow rate of water through the soil also affects transport; however, the chemical interactions governed by pH and sorption are often the dominant controls on the leaching behavior of cadmium species. nih.gov

Remediation Approaches Involving Cadmium(1+), hydroxy- Speciation Control

The mobility, bioavailability, and toxicity of cadmium in the environment are intrinsically linked to its chemical form, or speciation. The monohydroxide species, Cadmium(1+), hydroxy- (Cd(OH)⁺), is a key intermediate in aqueous systems, particularly as pH conditions shift from acidic to neutral or alkaline. researchgate.netnih.gov Remediation strategies for cadmium-contaminated soil and water often focus on controlling this speciation, aiming to transform the highly mobile divalent cadmium ion (Cd²⁺) into less soluble and less bioavailable forms. researchgate.netmdpi.com By manipulating environmental conditions such as pH, remediation technologies can promote the formation of hydroxylated cadmium species and their subsequent immobilization or removal.

Chemical Immobilization Strategies by pH Modification and Complexation

Chemical immobilization is an in-situ remediation technique designed to reduce the mobility and bioavailability of contaminants in soil and water. nih.govresearchgate.net For cadmium, this is frequently achieved by altering the soil pH and promoting the formation of stable complexes. The speciation of cadmium is highly dependent on pH; under acidic conditions, the free divalent ion (Cd²⁺) is the dominant and most mobile form. mdpi.com As the pH increases, hydrolysis reactions occur, leading to the formation of various hydroxylated species, including Cadmium(1+), hydroxy-. researchgate.netcdnsciencepub.com

Increasing the soil pH is a cornerstone of chemical immobilization for cadmium. researchgate.net This is typically accomplished by applying alkaline amendments such as lime (calcium carbonate), hydrated lime (calcium hydroxide), or biochar. nih.govmdpi.com Raising the pH shifts the chemical equilibrium away from the soluble Cd²⁺ ion towards the formation of hydroxyl complexes. mdpi.com The initial formation of Cd(OH)⁺ is a critical step in this process. As pH continues to rise, further hydrolysis can lead to the precipitation of solid cadmium hydroxide (Cd(OH)₂), a compound that is practically insoluble in water, thereby effectively immobilizing the cadmium. tandfonline.com

The principle behind this strategy is the conversion of bioavailable cadmium into more stable, non-bioavailable forms. Research has shown that amendments like hydrated lime can significantly increase soil pH, which in turn promotes the transformation of exchangeable cadmium into less mobile fractions, such as those bound to carbonates or iron and manganese oxides. nih.govtandfonline.com

Complexation is another vital mechanism in immobilization. Organic matter and clay minerals in soil possess negatively charged surfaces and functional groups that can bind with positively charged cadmium ions. e3s-conferences.orgmdpi.com The formation of Cd(OH)⁺ can influence these interactions. Organic acids released by plant roots, for example, can form complexes with cadmium species through chelation, increasing the proportion of stable, organically-bound cadmium. mdpi.com The effectiveness of various amendments is often evaluated by their ability to increase soil pH and facilitate these binding and precipitation reactions.

Table 1: Effect of pH Modification on Cadmium Immobilization Efficiency

AmendmentSoil Type/ConditionKey FindingImmobilization Efficiency (%)Reference
Hydrated LimeCadmium-contaminated soil (lower pH buffering capacity), pH 6.5Effectively immobilized Cd by increasing pH.71.7% nih.govresearchgate.net
Hydrated LimeSame soil under simulated acid rain (pH 2.5)Immobilization efficiency significantly decreased due to acidification.19.1% nih.govresearchgate.net
HydroxyapatiteCadmium-contaminated soil, pH 6.5Transformed exchangeable Cd to more stable fractions.52.7% nih.govresearchgate.net
BiocharCadmium-contaminated soil, pH 6.5Demonstrated a durable immobilizing effect.38.6% nih.govresearchgate.net
Thermal-activated Serpentine (S700)Simulated contaminated soilReduced exchangeable Cd by promoting transformation to carbonate, Fe-Mn oxide, and residual forms.23.8% - 36.5% (reduction in exchangeable Cd) tandfonline.com

Adsorption-Based Removal Technologies

Adsorption is a widely used technology for removing heavy metals like cadmium from contaminated water. This process involves the adhesion of cadmium ions from the liquid phase onto the surface of a solid adsorbent. nih.gov The efficiency of adsorption is heavily influenced by the solution's pH, which dictates both the surface charge of the adsorbent and the speciation of cadmium in the solution. ucd.ie

Various low-cost materials have been investigated for their potential as adsorbents, including activated carbon, agricultural wastes, clay minerals, and zeolites. researchgate.netresearchgate.net The mechanism of removal can involve physical adsorption, chemical adsorption (chemisorption), and ion exchange. tandfonline.com The pH of the aqueous solution is a critical parameter. Generally, cadmium adsorption increases as the pH rises from acidic to neutral levels. ucd.ieresearchgate.net

This pH dependency is linked to two main factors. First, at low pH, a high concentration of hydrogen ions (H⁺) competes with cadmium ions (Cd²⁺) for active binding sites on the adsorbent surface, reducing removal efficiency. nih.gov Second, as the pH increases, the surface of many adsorbents becomes more negatively charged, enhancing the electrostatic attraction of positively charged cadmium species. researchgate.net

Table 2: Research Findings on Adsorption-Based Cadmium Removal

AdsorbentInitial Cd ConcentrationOptimal pHMaximum Adsorption Capacity (mg/g)Key FindingReference
Powdered Activated Carbon1 mg/dm³Not specifiedK = 4.2 x 10⁻² (Freundlich constant)Adsorption follows the Freundlich isotherm model. dbc.wroc.pl
Zeolite-supported Nanoscale Zerovalent IronNot specified6.048.63Removal occurs through precipitation and complexation. researchgate.net
Guava Leaves100 ppm~690% removal (not capacity)A 0.5 gm dose achieved 90% removal in 120 minutes. researchgate.net
Treated Olive Mill Solid Residue50 mg/L⩾ 34.525Uptake reached equilibrium at pH 3 and above. nih.gov
Granular Activated Carbon (GAC) with Biofilm (BAC)0.5 mg/L7Adsorption coefficient (Kad) 2-3 times greater than GAC aloneBiofilm significantly enhances cadmium removal efficiency. ucd.ie

Advanced Analytical Methodologies for Cadmium 1+ , Hydroxy Speciation

Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple a separation method with a detector, are powerful tools for the speciation of metal ions. They allow for the physical separation of different species from a sample matrix before their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has emerged as a robust and widely used technique for metal speciation. spectroscopyonline.comnih.gov This combination leverages the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. spectroscopyonline.com

In the context of cadmium speciation, HPLC can be employed to separate different cadmium complexes based on their size, charge, or polarity. For instance, ion-pair reversed-phase HPLC (IP-RP-HPLC) has been successfully developed for the separation of cadmium-phytochelatin species. nih.gov While not directly the hydroxo-complex, this demonstrates the capability of the technique to separate charged cadmium complexes. The mobile phase composition and pH are critical parameters that are optimized to achieve the desired separation without destabilizing the complexes. nih.gov

Following separation by HPLC, the eluent is introduced into the ICP-MS system. The high-temperature argon plasma of the ICP-MS atomizes and ionizes the sample, and the mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the highly sensitive and selective detection of cadmium. spectroscopyonline.com This provides a chromatogram where peaks correspond to different cadmium species. The high efficiency and resolution of HPLC, combined with the excellent sensitivity of ICP-MS, make this a powerful tool for the speciation of cadmium complexes. nih.gov

Table 1: Performance Characteristics of a Developed HPLC-ICP-MS Method for Cadmium-Phytochelatin Speciation

Parameter Cd-PC₂ Cd-PC₃ Cd-PC₄
Detection Limit (ng L⁻¹) 91.8 77.2 49.2
Regression Coefficient (r²) 0.999 0.998 0.999

This table is generated based on data for cadmium-phytochelatin complexes, illustrating the typical performance of the HPLC-ICP-MS technique for cadmium speciation. nih.gov

Capillary Electrophoresis (CE) is another powerful separation technique that offers high separation efficiency and short analysis times with low sample and reagent consumption. researchgate.net The separation in CE is based on the differential migration of charged species in an electric field. This makes it particularly suitable for the separation of ionic species like metal-hydroxo complexes. By optimizing parameters such as the background electrolyte composition and pH, the separation of various metal ions and their complexes can be achieved. nih.govnih.gov

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ions and polar molecules. In the context of cadmium speciation, IC can be used to separate cadmium species based on their interactions with an ion-exchange stationary phase. thermofisher.comnih.gov By using an appropriate eluent, often containing a competing ion, the retained cadmium species can be selectively eluted and subsequently detected. For transition metals, post-column derivatization is often employed to form colored complexes that can be detected spectrophotometrically. nih.govthermofisher.com

Table 2: Comparison of Hyphenated Chromatographic Techniques for Metal Speciation

Technique Principle Advantages Considerations
HPLC-ICP-MS Separation based on size, charge, or polarity, followed by elemental mass detection. High sensitivity, elemental specificity, wide dynamic range. spectroscopyonline.com Potential for complex dissociation depending on mobile phase conditions. nih.gov
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in an electric field. High separation efficiency, short analysis times, low sample consumption. researchgate.net Sensitivity can be lower compared to ICP-MS detection.

| Ion Chromatography (IC) | Separation based on ion-exchange interactions. | Effective for separating charged species, well-established for metal ion analysis. thermofisher.comnih.gov | Often requires post-column derivatization for detection of transition metals. thermofisher.com |

Electrochemical Techniques for In-Situ Speciation

Electrochemical techniques offer the significant advantage of being able to perform in-situ measurements, providing information about the speciation of metals directly in the sample with minimal perturbation.

Stripping voltammetry, particularly Anodic Stripping Voltammetry (ASV), is a highly sensitive electrochemical technique for the determination of trace metal ions in solution. pdx.eduabechem.com The method involves a two-step process: a pre-concentration step where the metal ions are deposited onto a working electrode at a controlled potential, followed by a stripping step where the potential is scanned, causing the deposited metal to be re-oxidized back into the solution, generating a current peak whose height is proportional to the concentration of the metal ion. pdx.eduabechem.commetrohm.com

ASV can provide information on the lability of metal complexes. By varying the deposition potential, it is possible to differentiate between free metal ions and those bound in complexes. The technique is particularly well-suited for the analysis of dissolved cadmium species in aqueous environments. semanticscholar.orgnih.gov

Potentiometric titrations are a classical yet powerful method for studying the complexation of metal ions. researchgate.net This technique involves monitoring the potential of an ion-selective electrode (ISE) as a titrant is added to the sample. For cadmium, a cadmium-selective electrode can be used to measure the activity of free Cd²⁺ ions in solution. By titrating a solution containing cadmium with a base, the formation of hydroxo-complexes can be followed by the change in the free Cd²⁺ concentration as a function of pH. researchgate.netlibretexts.org This allows for the determination of stability constants for complexes such as CdOH⁺. researchgate.netrjpbcs.com

Ion-selective electrodes are electrochemical sensors that respond selectively to the activity of a specific ion in a solution. A cadmium ISE can be used to directly measure the concentration of free, uncomplexed cadmium ions. jetir.org This is invaluable for complexation studies, as it provides a means to quantify the extent of complex formation in a given system. jetir.orgcsirs.org.in

Table 3: Overview of Electrochemical Techniques for Cadmium Speciation

Technique Principle Information Obtained Advantages
Anodic Stripping Voltammetry (ASV) Pre-concentration of the metal onto an electrode followed by electrochemical stripping. pdx.edu Concentration of labile dissolved cadmium species. pdx.eduabechem.com High sensitivity, suitable for trace analysis. metrohm.com
Potentiometric Titrations Monitoring the potential of an ion-selective electrode during titration. researchgate.net Stability constants of cadmium complexes. researchgate.netrjpbcs.com Provides fundamental thermodynamic data on complex formation.

| Ion-Selective Electrodes (ISE) | Direct measurement of the activity of free cadmium ions. jetir.org | Concentration of uncomplexed Cd²⁺. | In-situ measurement, minimal sample preparation. jetir.org |

Mass Spectrometry Approaches for Molecular Speciation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When applied to speciation analysis, it can provide information on the molecular weight and structure of metal-containing species. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are soft ionization methods that can keep non-covalent complexes intact during the analysis, allowing for the direct observation of species like Cadmium(1+), hydroxy-.

MALDI Time-of-Flight (TOF) MS has been shown to be useful for the detection of cadmium complexes. researchgate.net In this technique, the sample is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the sample, and the ions are then accelerated into a time-of-flight mass analyzer where they are separated based on their mass-to-charge ratio. This approach can provide direct evidence for the existence of specific cadmium complexes in a sample. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS for Complex Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar, thermally labile, and non-volatile compounds, making it a powerful tool for the study of metal complexes in solution. uni-muenster.deacs.org In the context of Cadmium(1+), hydroxy-, ESI-MS allows for the gentle transfer of the hydrated or complexed ion from the solution phase to the gas phase for mass analysis with minimal fragmentation.

Research has demonstrated the utility of ESI-MS in detecting various cadmium complexes. For instance, studies on the interaction of cadmium ions with biological molecules like guanine (B1146940) bases have successfully identified various complex ions in aqueous solutions using ESI-MS. nih.gov The technique is sensitive to the molar ratio of cadmium to the ligand and instrumental parameters like the cone voltage, which can influence the charge state and stability of the observed ions. nih.gov

Tandem Mass Spectrometry (MS/MS), often coupled with ESI, provides an additional layer of structural information. nih.govacs.org This technique involves the selection of a specific ion (a precursor ion, such as a CdOH⁺ complex), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.gov The fragmentation patterns are invaluable for deducing the connectivity and structure of the complex. In studies of cadmium thiolate conjugates, ESI combined with triple quadrupole tandem mass spectrometry has been used to characterize compounds of the general formula R₁S-Cd-SR₂. nih.gov The resulting fragment spectra revealed structure-specific ions, including evidence for the formation of a Cd-bound OH ligand under certain fragmentation conditions, which is directly relevant to the identification of hydroxy-cadmium species. nih.gov This demonstrates the capability of MS/MS to not only detect the presence of cadmium but also to provide evidence of its association with hydroxyl groups within a larger complex. nih.gov

Table 1: ESI-MS/MS Parameters for Cadmium Complex Analysis

Parameter Description Relevance to Cadmium(1+), hydroxy-
Ionization Mode Positive or negative ion detection. Cadmium species are typically detected in positive ion mode.
Cone Voltage Potential difference that helps in desolvation and ionization. Higher voltages can induce fragmentation, potentially forming or breaking Cd-OH bonds. nih.gov
Collision Energy (in MS/MS) Energy used for fragmenting precursor ions in the collision cell. Controlled fragmentation can selectively break bonds to elucidate the structure of CdOH⁺ complexes.

| Precursor Ion Selection | Isolation of a specific m/z value for MS/MS analysis. | Allows for the specific targeting of ions suspected to contain the CdOH⁺ moiety for structural confirmation. |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that enables the analysis of large and fragile molecules with minimal fragmentation. wikipedia.orgcreative-proteomics.com The sample is co-crystallized with an energy-absorbing matrix. A pulsed laser irradiates the crystal, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase where they become ionized. youtube.com

While extensively used for large biomolecules like proteins and DNA, MALDI-MS is also applicable to the analysis of smaller organic and inorganic complexes. wikipedia.orgcreative-proteomics.com Its key advantages include high sensitivity, tolerance to salts in the sample, and the generation of predominantly singly charged ions, which simplifies the resulting mass spectra. uni-muenster.de For a species like Cadmium(1+), hydroxy-, MALDI-MS could be advantageous in complex environmental or biological samples where contaminants might interfere with ESI-MS. The soft ionization process is crucial for preserving the potentially weak bond between cadmium and the hydroxyl group. creative-proteomics.comyoutube.com

The choice of matrix is a critical step in MALDI analysis, as it must efficiently absorb the laser energy and promote the ionization of the analyte. youtube.com For small molecules and metal complexes, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used. nih.gov The technique can be applied in imaging mass spectrometry (MALDI-IMS) to visualize the spatial distribution of specific cadmium species within a sample, such as a biological tissue section. nih.gov

High-Resolution Mass Spectrometry for Isotopic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), often utilizing analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap, provides extremely accurate mass measurements. acs.orgresearchgate.net This capability is fundamental for the unambiguous identification of Cadmium(1+), hydroxy- and its complexes.

The primary advantages of HRMS in this context are:

Unambiguous Formula Determination: HRMS can measure the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm error), which allows for the determination of the elemental composition of an ion. thermofisher.com This helps to distinguish CdOH⁺ (theoretical m/z ≈ 129.91 for ¹¹⁴Cd) from other ions with a similar nominal mass.

Isotopic Pattern Confirmation: Cadmium has a distinct isotopic signature with eight naturally occurring isotopes. HRMS can resolve these isotopic peaks, and the measured isotopic distribution can be compared to the theoretical pattern to confirm the presence of cadmium in an unknown ion. nih.govethz.ch The accurate measurement of isotope ratios is a powerful confirmation tool. nih.gov

For example, in the analysis of metal-ligand complexes, HRMS has been used to identify precursor complex ions with high mass accuracy (< 5 ppm), and the isotopic signatures also showed high accuracy (< 10% error in relative abundance). thermofisher.com Furthermore, when coupled with tandem MS (HR-MS/MS), the high resolution is maintained for the fragment ions, allowing for precise structural elucidation of the breakdown products. researchgate.net This would be invaluable in confirming the loss of a neutral water molecule or a hydroxyl radical from a larger CdOH⁺-containing precursor, providing definitive structural evidence.

Table 2: Naturally Occurring Cadmium Isotopes

Isotope Natural Abundance (%)
¹⁰⁶Cd 1.25
¹⁰⁸Cd 0.89
¹¹⁰Cd 12.49
¹¹¹Cd 12.80
¹¹²Cd 24.13
¹¹³Cd 12.22
¹¹⁴Cd 28.73

Advanced Spectroscopic Methods

Spectroscopic methods provide complementary information to mass spectrometry, often yielding data on the local chemical environment and oxidation state of the metal ion.

Future Research Directions and Emerging Applications

Development of Novel Cadmium(1+), hydroxy- Precursors for Materials Synthesis

The synthesis of advanced cadmium-based materials, such as cadmium oxide (CdO), cadmium sulfide (B99878) (CdS), and cadmium selenide (B1212193) (CdSe), traditionally relies on Cadmium(II) precursors. However, the development of novel precursors based on the monovalent CdOH⁺ could offer new synthetic routes with distinct advantages, including milder reaction conditions and unique material morphologies.

Currently, cadmium hydroxide (B78521) (Cd(OH)₂), a Cadmium(II) compound, serves as a key precursor in the synthesis of various cadmium-based nanomaterials. For instance, Cd(OH)₂ nanostructures can be readily converted to cadmium oxide through dehydration processes. researchgate.net Hydrothermal methods have been successfully employed to synthesize Cd(OH)₂ nanoflakes and nanowhiskers, which can then be used to produce other functional materials. researchgate.net

Future research will likely focus on generating and stabilizing CdOH⁺ in situ to act as a direct precursor. This could involve electrochemical methods or the use of specialized ligand environments that favor the monovalent state. The transient nature of CdOH⁺ presents a significant challenge, but its controlled generation could lead to the formation of novel cadmium-based materials with tailored properties. For example, the use of CdOH⁺ precursors might enable the low-temperature synthesis of highly crystalline CdO thin films or quantum dots with unique optoelectronic characteristics.

Table 1: Current and Future Precursors for Cadmium-Based Materials

Precursor TypeCompound ExampleTarget Material(s)Key Research Focus
Current Cadmium(II) hydroxide (Cd(OH)₂)CdO, CdS, CdSeOptimization of hydrothermal and sol-gel synthesis routes. researchgate.net
Cadmium nitrate (B79036) (Cd(NO₃)₂)Cd(OH)₂, CdSControlled precipitation and hydrolysis. wikipedia.orgmdpi.com
Cadmium acetate (B1210297) (Cd(CH₃COO)₂)CdO, CdSMechanochemical and hydrothermal synthesis. acs.orgnih.gov
Future Cadmium(1+), hydroxy- (CdOH⁺)Novel CdO phases, doped materialsIn-situ generation and stabilization, exploring new reaction pathways.

Elucidating Transient Species and Reaction Intermediates Involving CdOH⁺

Understanding the fundamental chemistry of CdOH⁺ requires the elucidation of its behavior as a transient species and a reaction intermediate. The fleeting existence of this monovalent cation makes its direct observation challenging, necessitating the use of advanced spectroscopic and computational techniques.

Studies on the hydrolysis of Cadmium(II) have shown the formation of various hydroxide complexes, with the distribution of species being highly dependent on pH. researchgate.net While these studies focus on the divalent state, they provide a foundation for understanding the potential formation pathways of monovalent intermediates. The formation of binuclear cadmium(II) hydroxide complexes has been documented, and their reactivity with molecules like CO₂ has been explored, offering insights into the behavior of cadmium-hydroxy linkages. nih.gov

Future investigations will need to employ time-resolved spectroscopic methods to capture the formation and decay of CdOH⁺ during chemical reactions. researchgate.net For example, laser photolysis could be used to generate the species, followed by rapid spectroscopic analysis to characterize its properties. researchgate.net Theoretical and computational chemistry will also play a crucial role in predicting the structure, stability, and reactivity of CdOH⁺, as well as its potential reaction pathways in various environments.

Advanced Modeling of Cadmium(1+), hydroxy- Behavior in Complex Geochemical and Industrial Systems

The environmental fate and transport of cadmium are of significant concern. While geochemical models have been developed to predict the speciation of Cadmium(II) in aqueous systems, the potential role of the monovalent CdOH⁺ has been largely overlooked. uwo.ca The behavior of cadmium in soil and water is influenced by factors such as pH, the presence of organic matter, and the formation of various complexes. uwo.ca

Advanced modeling approaches are needed to incorporate the chemistry of CdOH⁺ into existing geochemical and industrial process models. This will require accurate thermodynamic and kinetic data for reactions involving this species, which can be obtained from a combination of experimental and computational studies. For instance, understanding the formation of CdOH⁺ during the weathering of cadmium-containing minerals could provide a more complete picture of cadmium mobility in the environment.

In industrial settings, such as hydrometallurgical processes, the formation of CdOH⁺ as an intermediate could influence the efficiency of metal recovery and the composition of waste streams. nih.gov The development of robust models that account for this species will enable better process optimization and environmental management.

Exploration of Cadmium(1+), hydroxy- in Catalysis and Coordination Polymer Design

The catalytic activity of cadmium-based materials is an active area of research. Cadmium compounds have shown promise as catalysts in various organic reactions, and the presence of hydroxyl groups on the catalyst surface can play a critical role in the reaction mechanism. rsc.org For example, cadmium-aluminum layered double hydroxides have been investigated as photocatalysts for the degradation of organic pollutants, where the formation of hydroxyl radicals is a key step. nih.gov

The unique electronic structure of the monovalent CdOH⁺ suggests that it could exhibit novel catalytic properties. Future research should explore the potential of incorporating CdOH⁺ into catalytic cycles, either as a transient active species or stabilized within a support matrix. This could lead to the development of new catalysts for a range of applications, from fine chemical synthesis to environmental remediation.

In the realm of coordination polymers, the design of new materials with specific functionalities is a major goal. The structural diversity of cadmium coordination polymers is well-established, with the final structure often depending on the choice of ligands and reaction conditions. rsc.org The incorporation of CdOH⁺ as a building block in coordination polymers could lead to novel frameworks with interesting electronic, magnetic, or porous properties. The challenge will be to control the reactivity of this species during the self-assembly process to achieve desired structures.

Q & A

Q. What analytical techniques are recommended for characterizing Cadmium(1+), hydroxy- complexes in aqueous systems?

Methodological Answer: To characterize Cadmium(1+), hydroxy- complexes, researchers should employ a combination of ion-exchange methods and electrochemical techniques. For example:

  • Schubert’s ion-exchange method can quantify complexation thermodynamics by measuring distribution coefficients of cadmium ions between resin and solution phases .
  • Scanned stripping voltammetry and dynamic light scattering (DLS) are critical for determining diffusion coefficients and stability constants of cadmium-humate complexes, providing insights into ligand interaction dynamics .

Key Parameters to Standardize:

  • pH (affects speciation and ligand binding).
  • Ionic strength (influences activity coefficients).
  • Temperature (impacts thermodynamic stability).

Q. What safety protocols are essential when handling Cadmium(1+), hydroxy- in laboratory experiments?

Methodological Answer: Cadmium compounds require stringent safety measures due to their toxicity:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Containment: Use fume hoods for solution preparation to avoid inhalation of particulates .
  • Decontamination: Immediately rinse affected skin/eyes with copious water for 15+ minutes and seek medical attention .
  • Waste Disposal: Collect cadmium-containing waste in sealed, labeled containers for hazardous material disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in adsorption efficiency data for Cadmium(1+), hydroxy- across studies?

Methodological Answer: Discrepancies often arise from variations in experimental parameters. A systematic approach includes:

  • Controlled Variable Testing: Isolate factors like particle size (e.g., 0.1–2.0 mm pine cone adsorbents), initial cadmium concentration (10–200 mg/L), and adsorbent mass (1–4 g/L) to identify dominant variables .
  • Kinetic Modeling: Apply pseudo-first/second-order models to distinguish between physical adsorption and chemisorption mechanisms .
  • Cross-Study Validation: Compare results with standardized reference materials (e.g., NIST-certified adsorbents) to calibrate methodologies.

Table 1: Key Parameters Affecting Cadmium Adsorption Efficiency

ParameterImpact on Adsorption EfficiencyExample from Literature
Particle SizeInverse correlation (smaller = higher capacity)92% removal at 0.1 mm vs. 65% at 2.0 mm
Initial ConcentrationHigher concentrations reduce % removal85% at 50 mg/L vs. 60% at 200 mg/L
Contact TimeEquilibrium reached in 4–7 hours (concentration-dependent)

Q. What molecular mechanisms underlie Cadmium(1+), hydroxy--induced cellular apoptosis?

Methodological Answer: Cadmium(1+), hydroxy- disrupts cellular homeostasis via:

  • Oxidative Stress: Cadmium depletes glutathione reserves, increasing reactive oxygen species (ROS) and damaging mitochondria .
  • Cell Cycle Arrest: Flow cytometry studies show dose-dependent S-phase blockade in HL-7702 liver cells, linked to DNA damage checkpoint activation .
  • Apoptotic Signaling: Caspase-3/9 activation and Bax/Bcl-2 ratio modulation are hallmarks of cadmium-induced apoptosis .

Experimental Design Tips:

  • Use siRNA knockdowns to validate specific pathways (e.g., p53 or MAPK).
  • Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map signaling networks .

Q. How can thermodynamic stability constants for Cadmium(1+), hydroxy- complexes with organic ligands be accurately determined?

Methodological Answer: Employ multi-technique validation:

  • Ion-Exchange Equilibrium: Measure distribution coefficients at varying pH and ligand concentrations to calculate log K values .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during complexation to refine thermodynamic models .
  • Computational Modeling: Pair experimental data with density functional theory (DFT) to predict stability trends under untested conditions .

Common Pitfalls:

  • Neglecting ionic strength corrections in activity calculations.
  • Overlooking competing ligands (e.g., Cl⁻ or SO₄²⁻ in environmental samples).

Q. Guidelines for Methodological Rigor

  • Data Contradiction Analysis: Use meta-analysis tools (e.g., RevMan) to statistically reconcile conflicting adsorption or toxicity data .
  • Literature Synthesis: Leverage databases like SciFinder and Reaxys to cross-reference stability constants and experimental conditions .
  • Ethical Reporting: Adhere to journal-specific formatting (e.g., avoiding excessive chemical structures in graphics) and cite primary sources .

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